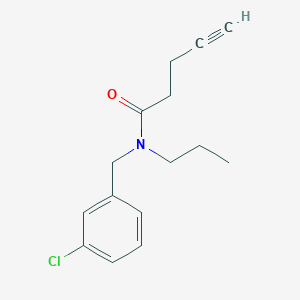
N-(3-chlorobenzyl)-N-propylpent-4-ynamide
Vue d'ensemble
Description
N-(3-chlorobenzyl)-N-propylpent-4-ynamide, commonly known as CCP, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. CCP belongs to the class of compounds known as alkynylamides, which are characterized by the presence of an alkyne group attached to an amide functional group. In
Mécanisme D'action
The mechanism of action of CCP is not fully understood, but it is thought to involve the modulation of ion channels and receptors. CCP has been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons. It has also been shown to activate certain types of G protein-coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
CCP has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CCP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CCP is its broad range of biological activity, which makes it a useful tool for studying various physiological and pathological processes. Additionally, CCP is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one limitation of CCP is its potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are many potential future directions for research on CCP. One area of interest is the development of more selective analogs of CCP that can target specific biological targets with greater precision. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of CCP in vivo, which could provide valuable information for the development of therapeutic applications. Additionally, the use of CCP as a tool for studying the role of ion channels and receptors in various biological processes is an area of ongoing research.
Applications De Recherche Scientifique
CCP has been studied extensively in scientific research due to its potential as a pharmacological tool. It has been shown to have activity against a wide range of biological targets, including ion channels, G protein-coupled receptors, and enzymes. CCP has been used to study the role of these targets in various physiological and pathological processes, such as pain, inflammation, and cancer.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-propylpent-4-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-3-5-9-15(18)17(10-4-2)12-13-7-6-8-14(16)11-13/h1,6-8,11H,4-5,9-10,12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFKQXVMKBQEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=CC=C1)Cl)C(=O)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-triethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937855.png)
![1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B3937862.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3937868.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B3937876.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3937878.png)
![5-[3-(1-pyrrolidin-1-ylethyl)phenyl]-1,6-naphthyridine](/img/structure/B3937879.png)
![4-{[2-(benzylthio)propanoyl]amino}benzamide](/img/structure/B3937887.png)


![5-ethyl-4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B3937917.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937942.png)
![2-[4-(diethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3937946.png)
![3-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937963.png)
